molecular formula C14H19NO2 B1465521 1-Isobutyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone CAS No. 1353499-50-9

1-Isobutyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone

Cat. No. B1465521
CAS RN: 1353499-50-9
M. Wt: 233.31 g/mol
InChI Key: IWXIWABWXYYNLX-UHFFFAOYSA-N
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Description

1-Isobutyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone (1-IBMQ) is a quinolinone derivative that has been studied for its potential therapeutic applications. 1-IBMQ is a synthetic compound that is structurally related to the quinoline alkaloid, ibogaine, and has been used in a variety of research studies and clinical trials. 1-IBMQ has a wide range of pharmacological properties, including anxiolytic, anticonvulsant, antidepressant, anti-inflammatory, and analgesic effects.

Mechanism of Action

The exact mechanism of action of 1-Isobutyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone is not yet fully understood. However, it is believed to act as an agonist of the sigma-1 receptor, which is a protein that is involved in the regulation of various cellular processes. Additionally, 1-Isobutyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone has been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. This suggests that it may be able to modulate the activity of the nervous system and affect mood, behavior, and cognition.
Biochemical and Physiological Effects
1-Isobutyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic, anticonvulsant, antidepressant, anti-inflammatory, and analgesic effects. Additionally, it has been shown to have neuroprotective effects, and to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

1-Isobutyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be synthesized from a variety of starting materials. Additionally, it has a wide range of pharmacological properties, making it useful for a variety of research studies and clinical trials. However, there are some limitations to its use in laboratory experiments. For example, it is not approved for human use, so it cannot be used in clinical trials. Additionally, its exact mechanism of action is not yet fully understood, so further research is needed to better understand its effects.

Future Directions

1-Isobutyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone has a wide range of potential therapeutic applications, and further research is needed to better understand its effects. Future research should focus on the potential of 1-Isobutyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone to treat various forms of cancer, as well as its potential to treat neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. Additionally, further research should focus on understanding the exact mechanism of action of 1-Isobutyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone and its effects on various neurotransmitters. Finally, further research should focus on the potential of 1-Isobutyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone to be used in clinical trials for the treatment of various conditions.

Scientific Research Applications

1-Isobutyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone has been studied extensively for its potential therapeutic applications. It has been used in a variety of research studies and clinical trials, including studies of its anxiolytic, anticonvulsant, antidepressant, anti-inflammatory, and analgesic effects. It has also been studied for its potential to treat certain forms of cancer, including breast cancer and prostate cancer. Additionally, 1-Isobutyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone has been investigated for its potential to treat neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease.

properties

IUPAC Name

5-methoxy-1-(2-methylpropyl)-2,3-dihydroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10(2)9-15-8-7-12(16)14-11(15)5-4-6-13(14)17-3/h4-6,10H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXIWABWXYYNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(=O)C2=C1C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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